molecular formula C9H8N2O5 B3101153 MEthyl 4-carbamoyl-3-nitrobenzoate CAS No. 138569-08-1

MEthyl 4-carbamoyl-3-nitrobenzoate

Cat. No. B3101153
CAS RN: 138569-08-1
M. Wt: 224.17 g/mol
InChI Key: UFAWJRHHKFCGMK-UHFFFAOYSA-N
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Description

“Methyl 4-carbamoyl-3-nitrobenzoate” is a chemical compound with the CAS Number: 138569-08-1 . It has a molecular weight of 224.17 and its IUPAC name is methyl 4-carbamoyl-3-nitrobenzoate . The compound is solid in its physical form .


Chemical Reactions Analysis

As mentioned earlier, nitration of methyl benzoate is a common reaction involving this type of compound . The reaction is regioselective and predominantly produces methyl 3-nitrobenzoate .


Physical And Chemical Properties Analysis

“Methyl 4-carbamoyl-3-nitrobenzoate” is a solid compound . It has a molecular weight of 224.17 . The compound should be stored in a sealed container at room temperature .

Scientific Research Applications

Chemical Reactions and Synthesis

Methyl 4-carbamoyl-3-nitrobenzoate has been studied in the context of chemical reactions and synthesis. It reacts with methyl and aryl isocyanates to form 1-(substituted carbamoyl)-4-cyano- and 4-methylimidazoles. This reaction showcases its utility in creating various chemical compounds, demonstrating its versatility in organic synthesis (Mitsuhashi, Itho, Kawahara, & Tanaka, 1983).

Solubility and Thermodynamic Properties

Studies have focused on the solubility and thermodynamic properties of similar compounds like 3-methyl-4-nitrobenzoic acid. These studies provide valuable data on the solubility of such compounds in various solvents, which is crucial for developing efficient purification processes (Acree, Bowen, Horton, & Abraham, 2017).

Supramolecular Structures

Research has also been conducted on the synthesis of compounds like 2-carbamoyl-4-nitrobenzoic acid and their formation into supramolecular structures. This research highlights the potential for creating complex molecular assemblies, which could have applications in materials science and nanotechnology (Srinivasan, Shetgaonkar, & Raghavaiah, 2009).

Organic Chemistry Education

The compound has been used in educational settings, specifically in introductory organic chemistry courses, to demonstrate chemical synthesis techniques. This application underlines its role in facilitating the understanding of organic chemistry concepts (Kam, Levonis, & Schweiker, 2020).

Molecular Electronic Structure Studies

Studies have investigated the molecular electronic structure of similar compounds, providing insights into their chemical behavior. This information is crucial for designing new materials and understanding chemical interactions at the molecular level (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 . Precautionary measures include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It’s important to avoid dust formation and to ensure adequate ventilation when handling the compound .

properties

IUPAC Name

methyl 4-carbamoyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-16-9(13)5-2-3-6(8(10)12)7(4-5)11(14)15/h2-4H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAWJRHHKFCGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MEthyl 4-carbamoyl-3-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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